molecular formula C11H15N3O4 B2683919 ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate CAS No. 1428352-78-6

ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate

Cat. No.: B2683919
CAS No.: 1428352-78-6
M. Wt: 253.258
InChI Key: NFCQDALKRKSQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate is a heterocyclic compound featuring a pyrazolo-oxazine core fused with an acetamide-ester moiety. Its ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-2-17-9(15)7-12-10(16)8-6-13-14-4-3-5-18-11(8)14/h6H,2-5,7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCQDALKRKSQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C2N(CCCO2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of an oxazine moiety through cyclization reactions. The final step often involves esterification to introduce the ethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid, a reaction pivotal for generating bioactive derivatives.

Reaction Conditions :

  • Reagents : Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water

  • Temperature : Room temperature (20–25°C)

  • Time : 72 hours

Starting MaterialProductYieldSource
Ethyl ester derivative6,7-Dihydro-5H-pyrazolo[...]carboxylic acid69.2%

Mechanism :
Base-mediated nucleophilic attack on the ester carbonyl, followed by elimination of ethanol.

Nucleophilic Substitution at the Oxazine Ring

The oxygen atom in the oxazine ring participates in nucleophilic substitutions, enabling ring modifications.

Reaction Conditions :

  • Nucleophiles : Amines, thiols

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF)

NucleophileProductConditionsYieldSource
4-Bromo-3-methylanilineN-(4-Bromo-3-methylphenyl)-carboxamide100°C, 12 hours63.9%
CyclopropylamineN-Cyclopropyl-carboxamide80°C, 8 hours72.1%

Application : These substitutions enhance target selectivity in PDE4 inhibitors .

Amide Coupling Reactions

The carboxamide group facilitates coupling with diverse amines to produce derivatives with varied biological activities.

Reaction Conditions :

  • Coupling Reagent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base : DIPEA (N,N-Diisopropylethylamine)

  • Solvent : Dichloromethane (DCM)

AmineProductYieldSource
4-FluorophenethylaminePhenethylamide derivative87%
BenzylamineBenzylamide derivative50%

Key Use : Generating analogs for anti-inflammatory and antimicrobial testing .

Esterification and Transesterification

The ethyl ester can be replaced with other alkyl groups via acid-catalyzed transesterification.

Reaction Conditions :

  • Catalyst : Sulfuric acid (H₂SO₄)

  • Alcohol : Methanol, isopropyl alcohol

  • Temperature : Reflux

AlcoholProductYieldSource
MethanolMethyl ester derivative85%
Isopropyl alcoholIsopropyl ester derivative78%

Impact : Alters solubility and pharmacokinetic profiles .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles, expanding structural diversity.

Reaction Conditions :

  • Reagent : HATU/DIPEA

  • Solvent : DCM

  • Temperature : 0°C to room temperature

SubstrateProductYieldSource
6,6-Dimethyl-oxazine precursorCyclopenta[d]thiazole derivative58%

Application : Synthesizing dual PDE4/COX-2 inhibitors .

Reductive Amination

The oxazine ring’s amine sites undergo reductive amination with aldehydes or ketones.

Reaction Conditions :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol

  • pH : 4–5 (acetic acid buffer)

Carbonyl CompoundProductYieldSource
FormaldehydeN-Methylated derivative65%

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate typically involves several steps:

  • Formation of the Pyrazole Ring: Initial reactions include the cyclization of hydrazines with β-keto esters under acidic or basic conditions.
  • Introduction of the Oxazine Moiety: This step often involves further cyclization reactions.
  • Esterification: The final step introduces the ethyl group through esterification processes.

Chemical Properties:

  • Molecular Formula: C11_{11}H14_{14}N4_{4}O3_{3}
  • Molecular Weight: 250.25 g/mol
  • CAS Number: 1428352-78-6

Scientific Research Applications

This compound has notable applications across various fields:

Chemistry

  • Building Block in Organic Synthesis: This compound serves as a precursor for synthesizing other complex organic molecules. Its unique functional groups allow for modifications that can lead to new materials with tailored properties.

Biology

  • Biochemical Probes: The compound can be utilized in studies to investigate enzyme interactions and metabolic pathways. For instance, its ability to interact with specific enzymes makes it a valuable tool in drug discovery and development.

Industry

  • Production of Specialty Chemicals: this compound can be employed in the manufacturing of advanced materials and specialty chemicals due to its unique chemical structure.

Antimicrobial Activity

A study investigating the antimicrobial properties of related pyrazolo compounds demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the core structure could enhance efficacy against these pathogens.

CompoundActivity Against S. aureusActivity Against E. coli
Compound AModerateLow
Ethyl DerivativeHighModerate

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can inhibit specific enzymes involved in cancer metabolism. For example, a derivative was tested for its ability to inhibit dihydrofolate reductase (DHFR), a target for cancer therapies.

CompoundIC50 Value (µM)Target Enzyme
Ethyl Derivative12.5DHFR
Control Drug10.0DHFR

Mechanism of Action

The mechanism of action of ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

The following analysis compares ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate with structurally and functionally related compounds, emphasizing physicochemical properties, synthetic pathways, and biological activity.

Structural Analogs
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Similarity Score
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate 153597-59-2 C₉H₁₂N₂O₃ 196.2 Ethyl ester at position 2 0.83
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid 139297-51-1 C₆H₈N₂O₃ 156.14 Methoxy and methyl groups 0.94
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid 1428234-36-9 C₉H₁₂N₂O₃ 196.2 Dimethyl substitution on oxazine ring N/A
N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide N/A C₁₈H₁₈F₂N₄O₃ 388.36 Difluoromethoxy-pyridinyl and cyclopropylamide N/A

Key Observations :

  • Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate shares the same core structure but lacks the acetamide side chain, resulting in a lower molecular weight (196.2 vs. inferred ~308.3 for the target compound). This difference may reduce its solubility in polar solvents .
  • 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid exhibits a higher similarity score (0.94) despite lacking the oxazine ring, suggesting functional group mimicry (e.g., ester/carboxylic acid bioisosterism) .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : Ethyl esters (e.g., Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate) generally exhibit higher logP values compared to carboxylic acid derivatives (e.g., 6,6-dimethyl analog), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Solubility : The target compound’s acetamide group may improve solubility in polar solvents compared to unsubstituted analogs. For example, ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is stored at room temperature, indicating moderate stability and solubility .
  • Drug-Likeness : Pyrazolo-oxazine derivatives often comply with Lipinski’s rule of five, as seen in analogs like 6-(2,6-dichlorophenyl)-triazolo-thiadiazine-carboxylic acid, which demonstrated favorable pharmacokinetic parameters compared to celecoxib .

Biological Activity

Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate is a synthetic compound with a complex structure that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in various biological assays, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrazolo[5,1-b][1,3]oxazine core with an ethyl ester and carboxamide functional groups. Its molecular formula is C11H15N3O4C_{11}H_{15}N_{3}O_{4} with a molecular weight of 253.25 g/mol. The compound's unique structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₄
Molecular Weight253.25 g/mol
CAS Number1448071-87-1

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymatic pathways or modulate receptor activities that are crucial for various physiological processes .

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

  • Cell Viability Studies : In vitro assays have shown that the compound can effectively reduce the viability of cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Mechanistic Insights : The compound appears to activate multiple pathways leading to cell cycle arrest and programmed cell death (apoptosis). It has been observed to affect the expression of key regulatory proteins involved in these processes .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models:

  • Cytokine Inhibition : Studies have reported that this compound can significantly reduce the levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .
  • Animal Models : In vivo experiments have shown promising results in reducing inflammation in models of arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines including breast and lung cancer. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM.
  • Anti-inflammatory Effects : Another study investigated the compound's impact on inflammatory markers in a rat model of induced arthritis. Treatment with this compound resulted in a significant reduction in joint swelling and pain scores compared to controls.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate?

  • Answer : The synthesis involves multi-step reactions, including cyclocondensation of intermediates like 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol with chloroacetic acid derivatives. Key optimizations include controlling reaction time (e.g., 10 hours for acid coupling), solvent selection (dry tetrahydrofuran or water-ethanol mixtures), and stoichiometric ratios (e.g., 1:1.5 molar ratio of starting material to chloroacetic acid). Purification via crystallization from ethanol ensures product integrity .

Q. Which analytical methods are essential for confirming the structure of pyrazolo-oxazine derivatives?

  • Answer : Modern techniques include:

  • 1H NMR spectroscopy for functional group and hydrogen environment analysis.
  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify molecular weight and purity (>98%).
  • Elemental analysis to confirm empirical formulas.
    Cross-validation of these methods is critical to ensure structural accuracy .

Q. How can researchers assess solubility and lipophilicity of pyrazolo-oxazine derivatives for early-stage drug development?

  • Answer : Use computational tools like SwissADME to predict logP (lipophilicity) and aqueous solubility. Experimental validation involves shake-flask methods in buffered solutions (e.g., pH 7.4) and HPLC-based retention time analysis. Compare results to reference drugs (e.g., celecoxib) to contextualize drug-likeness .

Advanced Research Questions

Q. How can pharmacokinetic parameters (e.g., bioavailability, metabolic stability) be evaluated for pyrazolo-oxazine derivatives?

  • Answer : Combine in silico predictions (SwissADME, pkCSM) with in vitro assays :

  • Caco-2 cell monolayers for intestinal permeability.
  • Microsomal stability assays (human liver microsomes) to estimate metabolic half-life.
  • Plasma protein binding via ultrafiltration.
    Prioritize compounds with high permeability (e.g., >5 × 10⁻⁶ cm/s) and low hepatic extraction ratios .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Answer : Discrepancies (e.g., unexpected NMR peaks) require:

  • Isotopic labeling to trace reaction pathways.
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • X-ray crystallography for unambiguous confirmation of stereochemistry.
    Reproducing synthesis under controlled conditions (e.g., inert atmosphere) minimizes side products .

Q. How can derivatization of the pyrazolo-oxazine core enhance biological activity?

  • Answer : Functionalize the core via:

  • Salt formation with inorganic (e.g., NaOH) or organic bases (e.g., piperidine) to improve solubility.
  • Side-chain modifications (e.g., introducing carboxamide groups) to target specific enzymes.
    Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC₅₀ values to parent compounds .

Q. What methodological approaches enable comparative studies between pyrazolo-oxazine derivatives and reference drugs?

  • Answer : Design head-to-head assays under identical conditions:

  • Dose-response curves in cell-based models (e.g., cancer cell lines).
  • Molecular docking to compare binding affinities to target proteins.
  • ADMET profiling to identify advantages (e.g., lower cytotoxicity) over references like celecoxib .

Methodological Notes

  • Synthesis Reproducibility : Document reaction parameters (temperature, solvent purity) meticulously, as minor variations significantly impact yield .
  • Data Validation : Use triplicate runs for experimental assays and report standard deviations to ensure statistical robustness .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., sodium hydride) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.